2-Methyl-5-(pyrrolidin-3-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1225218-29-0 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 |
IUPAC Name |
2-methyl-5-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-9(7-12-8)10-4-5-11-6-10/h2-3,7,10-11H,4-6H2,1H3 |
InChI Key |
RNWIAHGPFLARLR-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C2CCNC2 |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 5 Pyrrolidin 3 Yl Pyridine
De Novo Synthesis Strategies for the Pyridine (B92270) Core
The formation of the 2,5-disubstituted pyridine ring is a foundational step. Several classic and contemporary reactions can be employed to construct this aromatic heterocycle from acyclic precursors.
The Hantzsch pyridine synthesis is a well-established multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to form the aromatic pyridine ring. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic system.
While the classic Hantzsch synthesis typically yields symmetrically substituted pyridines, modifications can allow for the creation of unsymmetrical products. baranlab.org To construct a precursor for the 2-methyl-5-substituted pyridine core, different β-ketoesters can be used, or the reaction can be performed in a stepwise manner. The process involves an initial condensation to form an enamine, followed by a Michael addition and subsequent cyclization and dehydration. The final step is aromatization, which can be achieved using various oxidizing agents. wikipedia.org
Table 1: Hantzsch Synthesis Overview
| Component | Role | Example for a 2-Methyl-5-X Pyridine Precursor |
|---|---|---|
| Aldehyde | Provides C4 of the pyridine ring | Formaldehyde (B43269) or other aldehyde |
| β-Ketoester 1 | Forms C2, C3, and the C2-substituent | Ethyl acetoacetate (B1235776) (to provide the 2-methyl group) |
| β-Ketoester 2 | Forms C5, C6, and the C5-substituent | A β-ketoester with a precursor to the pyrrolidine (B122466) coupling site |
| Nitrogen Donor | Provides N1 of the pyridine ring | Ammonia or Ammonium acetate |
Common oxidants used for the aromatization of 1,4-dihydropyridines include chromium trioxide (CrO₃), potassium permanganate (B83412) (KMnO₄), and nitric acid (HNO₃). However, these strong oxidants can sometimes lead to low yields and side products, prompting the development of milder methods. wikipedia.org
The condensation of simple aldehydes and ketones with ammonia over a catalyst is a fundamental method for pyridine synthesis, often referred to as the Chichibabin pyridine synthesis. google.com This approach can be adapted to produce various alkylpyridines. For the synthesis of a 2-methyl-5-substituted pyridine, a mixture of aldehydes, such as acetaldehyde (B116499) and another aldehyde carrying a precursor for the 5-position substituent, would be reacted with ammonia. researchgate.netrsc.org These reactions are typically performed in the gas or liquid phase at high temperatures and pressures, often employing a solid-acid catalyst like silica-alumina. google.com A key challenge with this method is controlling the regioselectivity, as complex mixtures of products can be formed. researchgate.net
A potential reaction pathway could involve the condensation of acetaldehyde (providing the 2-methyl group and a portion of the ring) with another functionalized aldehyde and ammonia. The mechanism proceeds through a series of aldol-type condensations, Michael additions, and cyclization/dehydration steps to ultimately form the aromatic pyridine ring.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. bohrium.comnih.gov This strategy is valued for its atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. bohrium.com
The Hantzsch synthesis is a classic example of an MCR used for pyridine synthesis. acsgcipr.org More contemporary MCRs have also been developed. For instance, a three-component synthesis of polysubstituted pyridines can be achieved through a sequence involving a redox-neutral catalytic intermolecular aza-Wittig reaction to generate a 2-azadiene, which then undergoes a Diels-Alder reaction with a dienophile. nih.gov This modern approach allows for the assembly of diverse and complex pyridine structures under relatively mild conditions, offering a powerful alternative to traditional methods. nih.gov
Cycloaddition reactions provide a powerful and convergent route to the pyridine core by forming multiple carbon-carbon and carbon-nitrogen bonds in a single step. nih.govrsc.org Two primary strategies are prevalent:
[4+2] Cycloaddition (Diels-Alder Reaction): This approach typically involves an inverse-electron-demand hetero-Diels-Alder reaction. An electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a stable small molecule like nitrogen gas (N₂), to yield the aromatic pyridine ring. rsc.org To form the desired 2-methyl-5-substituted pyridine, a suitably substituted triazine and dienophile would be required.
[2+2+2] Cycloaddition: This method involves the transition-metal-catalyzed cyclotrimerization of two alkyne molecules and a nitrile. nih.govrsc.org This reaction is a fascinating tool for the de novo construction of pyridines and allows for significant control over the substitution pattern. nih.govrsc.org By selecting appropriately substituted alkynes and a nitrile containing a precursor to the pyrrolidine ring, one could theoretically construct the target pyridine skeleton in a single, highly efficient step. Various transition metals, including cobalt, rhodium, and iron, have been shown to catalyze this transformation. researchgate.net
Introduction and Functionalization of the Pyrrolidine Moiety
A common and flexible strategy for the synthesis of 2-Methyl-5-(pyrrolidin-3-yl)pyridine involves creating the pyrrolidine ring separately and then coupling it to a pre-functionalized pyridine core. This approach allows for the use of stereoselective methods to control the chirality of the pyrrolidine ring.
The pyrrolidine ring is a common motif in biologically active molecules, and numerous methods for its stereoselective synthesis have been developed. nih.gov These can be broadly classified into two categories: functionalization of existing chiral pyrrolidines or de novo construction of the ring from acyclic precursors.
Chiral Pool Synthesis: A straightforward approach utilizes readily available, optically pure starting materials such as L-proline or 4-hydroxy-L-proline. nih.gov These compounds provide a pre-made pyrrolidine scaffold with defined stereochemistry, which can then be chemically modified to introduce the desired functionality at the 3-position for subsequent coupling.
[3+2] Cycloaddition Reactions: One of the most powerful methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. This reaction can generate multiple stereocenters simultaneously with a high degree of control. acs.org Chiral catalysts or auxiliaries can be used to induce high diastereoselectivity and enantioselectivity. acs.orgnih.gov
Palladium-Catalyzed Reactions: Modern catalytic methods, such as palladium-catalyzed hydroarylation of N-alkyl pyrrolines, provide direct access to 3-aryl pyrrolidines from readily available precursors. chemrxiv.orgresearchgate.net This method involves the direct addition of an aryl group and a hydrogen atom across the double bond of a pyrroline (B1223166), offering an efficient route to the desired 3-substituted pyrrolidine core.
Once the 3-functionalized pyrrolidine is synthesized, it can be coupled to a 2-methyl-5-halopyridine (e.g., 5-bromo-2-methylpyridine) using standard cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, to form the final target molecule.
Table 2: Stereoselective Pyrrolidine Synthesis Methods
| Method | Description | Key Features |
|---|---|---|
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules like L-proline as starting materials. nih.gov | Readily available starting materials; inherent stereocontrol. |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form the five-membered ring. acs.orgnih.gov | Convergent; can create multiple stereocenters simultaneously; high stereocontrol possible. |
Pyrrolidine Ring Formation via Intramolecular Cyclization Processes
The construction of the pyrrolidine ring is a critical step in the synthesis of this compound. Intramolecular cyclization is a powerful strategy for forming this five-membered nitrogen heterocycle. These methods often involve creating a linear precursor that contains both the nucleophilic nitrogen and an electrophilic center, which then react internally to close the ring.
Key intramolecular cyclization approaches applicable to pyrrolidine synthesis include:
Hydroamination and C-H Amination: These processes involve the intramolecular addition of an amine to an unsaturated carbon-carbon bond or the insertion of a nitrene species into a C-H bond. osaka-u.ac.jpnih.gov While broadly used for pyrrolidine synthesis, these methods require carefully designed starting materials to achieve the desired substitution pattern. osaka-u.ac.jp
Metal-Catalyzed Cycloadditions: Transition-metal-catalyzed reactions, such as the [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with other unsaturated molecules, provide an efficient pathway to construct pyrrolidine-based systems. researchgate.net These reactions are known for their high efficiency and selectivity in building complex heterocyclic structures. researchgate.net
Ring Contraction of Pyridines: An innovative approach involves the photo-promoted ring contraction of readily available pyridines using reagents like silylborane. osaka-u.ac.jpnih.govresearchgate.netnih.gov This skeletal editing strategy transforms the six-membered pyridine ring into a pyrrolidine derivative, offering a novel route to access these valuable skeletons from abundant starting materials. osaka-u.ac.jpnih.gov
Chemical Methods for Attaching Substituted Pyrrolidines to Pyridine Scaffolds
An alternative to forming the pyrrolidine ring in situ is to attach a pre-synthesized, substituted pyrrolidine ring directly onto the pyridine scaffold. This convergent approach is valuable, particularly when specific stereochemistry is required for the pyrrolidine moiety. This strategy generally involves forming a carbon-carbon or carbon-nitrogen bond between the two heterocyclic systems.
A notable example is the synthesis of 2-methyl-5-(pyrrolidin-2-yl)pyridine (B22502) derivatives, which are structurally analogous to the target compound. One patented method starts with 6-methylnicotinate (B8608588) and an alkenyl pyrrolidone in the presence of an organic base. google.com This reaction directly couples the two heterocyclic precursors, which are then subjected to further transformations, including hydrolysis, reduction, and methylation, to yield the final product. google.com Such methods highlight the utility of coupling pre-functionalized rings to rapidly assemble the desired molecular architecture.
Advanced Coupling Methodologies for Assembling the this compound Scaffold
Modern organic synthesis relies heavily on advanced coupling methodologies to construct complex molecules from simpler building blocks. The assembly of the this compound scaffold is well-suited to these techniques, which offer high efficiency and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions, e.g., Suzuki Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The Suzuki coupling, which joins an organoboron compound with a halide or triflate, is a prime example. For the synthesis of the target scaffold, a Suzuki reaction could be envisioned between a pyridine-containing boronic acid (or ester) and a halogenated pyrrolidine derivative, or vice versa.
While direct examples for this compound are specific to proprietary research, the principles are well-established for similar structures. For instance, palladium catalysts have been used to couple 2,4-dichloropyridines with various boronic esters, demonstrating selective C-4 coupling. acs.org Similarly, palladium-catalyzed reactions are used to attach cyclic amines, including pyrrolidine, to aromatic frameworks in the synthesis of drug candidates and fluorescent markers. acs.org These reactions are crucial for installing nitrogen-containing heterocycles onto aryl and heteroaryl cores. acs.org
Nucleophilic Substitution Reactions in Pyridine Functionalization
Nucleophilic aromatic substitution (SNAr) offers a direct method for functionalizing pyridine rings. The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions, where the negative charge of the intermediate can be stabilized by the ring nitrogen. quimicaorganica.orgyoutube.comquora.com
To achieve substitution at the C-5 position, the pyridine ring typically requires activation with a strong electron-withdrawing group. Alternatively, a leaving group (such as a halogen) at the target position can be displaced by a suitable nucleophile. In the context of synthesizing this compound, a pyrrolidine-based nucleophile could potentially displace a leaving group at the C-5 position of a 2-methylpyridine (B31789) derivative. However, direct nucleophilic attack at the C-3 or C-5 position is generally less favorable than at the C-2 or C-4 positions unless the ring is appropriately activated. youtube.comquora.com The use of pyridine N-oxides can also modify the ring's reactivity, making it more susceptible to nucleophilic attack. quora.comnih.gov
Reductive Amination and Related Carbon-Nitrogen Bond Forming Strategies
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, which is then reduced in situ to the corresponding amine.
In the context of the target molecule, this strategy is particularly relevant for modifying the pyrrolidine nitrogen. For example, in the synthesis of related compounds like 5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine, the secondary amine of the pyrrolidine ring is methylated via reductive amination. chemicalbook.com This is achieved by treating the pyrrolidinyl-pyridine precursor with formaldehyde to form an intermediate iminium ion, which is then reduced using a mild reducing agent like sodium cyanoborohydride. chemicalbook.com A similar strategy is employed in a patented synthesis of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (B1139683), where the final step involves methylation of the pyrrolidine nitrogen using a methylating agent and a reducing environment. google.com
Optimization of Reaction Conditions for Enhanced Chemical Selectivity and Yield
Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring the scalability of a synthetic route. Key parameters that are frequently adjusted include temperature, reaction time, solvent, catalyst system, and reactant concentrations.
In syntheses involving substituted pyridines, these factors play a crucial role. For example, in the flow synthesis of 2-methylpyridines, researchers optimized starting material concentration and flow rates to achieve the desired product. mdpi.com Similarly, in the synthesis of 2-methyl-5-ethyl-pyridine, a Design of Experiments (DoE) approach identified temperature and reactant concentrations as the most decisive parameters. researchgate.netrsc.org
For the synthesis of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, a patent describes specific optimized conditions to improve yield. google.com This includes the use of a mixed reducing agent system—combining sodium hydrosulfite and lithium triethylborohydride—which was found to synergistically increase the product yield in the reduction step. google.com The choice of solvent, base, and temperature for the initial coupling step was also critical for the successful formation of the carbon-carbon bond between the two heterocyclic rings. google.compatsnap.com
Below is an interactive data table summarizing various reaction conditions and their outcomes from related syntheses.
| Cyclic Condensation | 3-Amino-2-methylpropenal, Methylethylketone | CH3COOH/pTsOH | Not specified | 150 | 43.47 | researchgate.net |
Influence of Solvent Systems on Reaction Outcomes
In related palladium-catalyzed cross-coupling reactions, a key step in the plausible synthesis of the target molecule, the solvent's role is multifaceted. rsc.orgyork.ac.uk Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed. chemistrysteps.com These solvents are effective at dissolving polar organic molecules and inorganic salts, while not participating in hydrogen bonding that could deactivate nucleophiles. chemistrysteps.com For instance, in SN2 reactions, a polar aprotic solvent can lead to a significant rate enhancement compared to a polar protic solvent like methanol, which can form a solvent cage around the nucleophile through hydrogen bonding, thereby reducing its reactivity. chemistrysteps.com
The distinction between polar protic and polar aprotic solvents is crucial. While both possess a significant dipole moment, polar protic solvents contain a hydrogen atom bonded to an electronegative atom (e.g., O-H or N-H), making them capable of hydrogen bonding. stackexchange.comechemi.com In contrast, polar aprotic solvents lack such a hydrogen atom. stackexchange.comechemi.com The reactivity of pyridine carboxylic acids, for example, has been shown to be higher in protic solvents compared to aprotic solvents. researchgate.netresearchgate.net
The following table summarizes the general effects of different solvent classes on reactions relevant to the synthesis of this compound:
| Solvent Class | Examples | General Effects on Synthesis |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Favorable for SN2 and many cross-coupling reactions by solvating cations while leaving the nucleophile relatively free and reactive. |
| Polar Protic | Water, Methanol, Ethanol | Can stabilize charged intermediates and transition states. However, may decrease nucleophilicity through hydrogen bonding. |
| Nonpolar Aprotic | Toluene, Hexane, Dioxane | Often used in reactions where reactants are less polar. May be less effective at dissolving charged catalysts or reagents. |
Ultimately, the optimal solvent system for the synthesis of this compound would need to be determined empirically, balancing the requirements for reactant and catalyst solubility with the desired reaction kinetics and selectivity.
Design and Application of Catalyst Systems for Regioselective Synthesis
Achieving the desired regiochemistry is a significant challenge in the functionalization of pyridine rings. For the synthesis of this compound, the key is to selectively form a bond at the C-5 position of the 2-methylpyridine core. This requires a catalyst system that can differentiate between the various C-H bonds of the pyridine ring or facilitate a directed coupling reaction.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the regioselective formation of C-C and C-N bonds. nih.gov A plausible route to this compound would involve the coupling of a 5-halo-2-methylpyridine with a suitable pyrrolidine-3-yl nucleophile, or a 3-halopyrrolidine with a 2-methyl-5-organometallic pyridine species. The choice of catalyst, specifically the palladium precursor and the ancillary ligands, is crucial for an efficient and selective transformation. chemrxiv.orgresearchgate.net
The design of catalyst systems for such transformations often focuses on several key aspects:
Ligand Design: The steric and electronic properties of the ligands coordinated to the metal center play a critical role in determining the catalyst's reactivity and selectivity. Bulky electron-rich phosphine (B1218219) ligands, for example, can promote the oxidative addition and reductive elimination steps in the catalytic cycle.
Metal Center: While palladium is the most common catalyst for cross-coupling reactions, other transition metals such as nickel, copper, and rhodium have also been used for pyridine functionalization. The choice of metal can influence the regioselectivity of the reaction.
Directing Groups: In some cases, a directing group can be temporarily installed on the pyridine ring to guide the catalyst to a specific position. This strategy, however, adds extra steps to the synthetic sequence.
The following table outlines some catalytic approaches that could be adapted for the regioselective synthesis of the target compound:
| Catalytic Approach | Catalyst System | Potential Application for this compound Synthesis |
| Suzuki-Miyaura Coupling | Palladium catalyst with a phosphine ligand | Coupling of 5-bromo-2-methylpyridine (B113479) with a pyrrolidine-3-boronic acid derivative. |
| Buchwald-Hartwig Amination | Palladium or copper catalyst with a suitable ligand | Direct coupling of 5-halo-2-methylpyridine with a pyrrolidine-3-amine. |
| Hydroarylation | Palladium catalyst | Direct addition of a 2-methylpyridine derivative across a double bond in a pyrroline precursor to form a 3-substituted pyrrolidine. researchgate.netnih.gov |
The development of a highly regioselective catalyst system for the synthesis of this compound would likely involve screening a variety of ligands and reaction conditions to optimize the yield of the desired isomer.
Exploration of Continuous Flow Processes in Pyrrolidinylpyridine Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering several advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and the potential for automation and scalability. nih.govsci-hub.se The application of continuous flow processes to the synthesis of heterocyclic compounds, including pyridines and pyrrolidines, is an area of active research. mdpi.comresearchgate.net
A multi-step synthesis of this compound could be adapted to a continuous flow setup, where each step of the reaction sequence is performed in a dedicated reactor module. acs.orgacs.orgrsc.orgflinders.edu.au This "assembly line" approach allows for the telescoping of reactions, eliminating the need for isolation and purification of intermediates, which can significantly reduce reaction times and waste generation. acs.org
Key considerations for developing a continuous flow synthesis of this compound include:
Reactor Design: The choice of reactor type (e.g., packed-bed, coil, or microreactor) will depend on the specific reaction conditions, such as temperature, pressure, and the presence of solid catalysts or reagents.
Solvent Selection: The solvent system must be compatible with all steps of the reaction sequence and allow for efficient pumping and mixing in the flow reactor. acs.org
In-line Purification: The integration of in-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, can be used to remove byproducts and unreacted starting materials, ensuring the purity of the final product.
The table below illustrates a hypothetical multi-step continuous flow synthesis for a substituted pyridine derivative, which could be conceptually applied to the synthesis of this compound.
| Step | Reaction | Flow Chemistry Implementation |
| 1 | Formation of a functionalized pyridine precursor | Reactants are pumped through a heated reactor coil to facilitate the initial reaction. |
| 2 | Coupling with a pyrrolidine derivative | The output from the first reactor is mixed with the pyrrolidine reagent and a catalyst solution and passed through a second reactor module. |
| 3 | In-line workup and purification | The reaction mixture is then passed through a liquid-liquid separator or a scavenger column to remove impurities. |
| 4 | Final product isolation | The purified product stream is collected, and the solvent is removed to yield the final compound. |
While the direct application of continuous flow chemistry to the synthesis of this compound has not been explicitly reported, the existing literature on the flow synthesis of other complex heterocyclic molecules suggests that this approach holds significant promise for the efficient and scalable production of this compound. beilstein-journals.orgresearchgate.net
Chemical Reactivity and Transformation Pathways of 2 Methyl 5 Pyrrolidin 3 Yl Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. pearson.com This is due to the electron-withdrawing effect of the nitrogen atom, which reduces the electron density of the aromatic ring. pearson.comuoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iqrsc.org
For pyridine itself, electrophilic attack typically occurs at the 3-position (meta-position), as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the reaction intermediate. aklectures.comquora.com In the case of 2-Methyl-5-(pyrrolidin-3-yl)pyridine, the pyridine ring is substituted at the 2- and 5-positions. The existing substituents influence the position of further electrophilic attack. The 2-methyl group is an activating group, while the 5-pyrrolidinyl group is also generally considered activating. Considering the positions on the pyridine ring (ortho, meta, para to the nitrogen), the available positions for substitution are C-3, C-4, and C-6. Electrophilic substitution is most likely to occur at the positions meta to the pyridine nitrogen, which are C-3 and C-5. Since C-5 is already substituted, the most probable site for electrophilic attack is the C-3 position.
Due to the general difficulty of EAS on pyridines, these reactions often require harsh conditions. quora.com For instance, the nitration of pyridine requires severe conditions, similar to the nitration of nitrobenzene. quora.com
| Reaction | Typical Conditions | Expected Major Product |
| Nitration | H₂SO₄/HNO₃ (fuming) | 2-Methyl-3-nitro-5-(pyrrolidin-3-yl)pyridine |
| Sulfonation | SO₃, H₂SO₄, high temp. | This compound-3-sulfonic acid |
| Halogenation | Halogen, high temp. | 3-Halo-2-methyl-5-(pyrrolidin-3-yl)pyridine |
This table represents predicted outcomes based on general pyridine chemistry, as specific experimental data for this compound is limited.
Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom: Alkylation and Acylation
The pyrrolidine nitrogen in this compound is a secondary amine and, as such, is nucleophilic. It readily undergoes reactions like alkylation and acylation.
Alkylation: The nitrogen can be alkylated using various alkylating agents, such as alkyl halides, in an SN2 reaction. ucalgary.ca However, a common issue with the alkylation of amines is over-alkylation, leading to a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the amine or employing alternative methods like reductive amination. masterorganicchemistry.comorganic-chemistry.org
Acylation: The pyrrolidine nitrogen can be acylated to form amides using acylating agents like acid chlorides or acid anhydrides. libretexts.org This reaction is generally high-yielding and proceeds under milder conditions than alkylation. The resulting amide bond is a key feature in many biologically active molecules. libretexts.org The formation of amides can also be achieved using carboxylic acids with the aid of coupling agents. organic-chemistry.org
| Reaction Type | Reagent Class | Product Type | Notes |
| N-Alkylation | Alkyl halides (e.g., CH₃I) | Tertiary amine | Can lead to over-alkylation. masterorganicchemistry.com |
| N-Alkylation | Alcohols (with catalyst) | Tertiary amine | A greener alternative to alkyl halides. organic-chemistry.org |
| N-Acylation | Acid chlorides (e.g., Acetyl chloride) | Amide | Generally a high-yielding reaction. libretexts.org |
| N-Acylation | Acid anhydrides (e.g., Acetic anhydride) | Amide | Another common method for amide formation. |
| Reductive Amination | Aldehydes/Ketones, reducing agent | Tertiary amine | Provides controlled alkylation. |
This table outlines general reactions of secondary amines applicable to the pyrrolidine moiety.
Transformations of the Methyl Group and Other Peripheral Substituents
The methyl group at the 2-position of the pyridine ring is susceptible to various transformations, most notably oxidation.
Oxidation: The methyl group can be oxidized to a carboxylic acid group, yielding the corresponding pyridine-2-carboxylic acid derivative. chemicalbook.comacs.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions. acs.orggoogle.com It is also possible to achieve partial oxidation to the corresponding alcohol or aldehyde under controlled conditions. The oxidation can be performed selectively, leaving the rest of the molecule intact, although the specific conditions would need to be optimized for this particular substrate. For instance, some microbial oxidation methods have been shown to be highly regioselective for the oxidation of methylpyridines. nih.gov
| Reaction | Typical Reagent | Product | Reference |
| Oxidation of methyl group | Potassium permanganate (KMnO₄) | Pyridine-2-carboxylic acid | acs.org |
| Oxidation of methyl group | Nitric Acid (HNO₃) | Pyridine-2-carboxylic acid | google.com |
| Oxidation of methyl group | Molecular halogen, water, actinic radiation | Pyridine-2-carboxylic acid | google.com |
This table shows common methods for the oxidation of methylpyridines.
Oxidative and Reductive Manipulations of the Heterocyclic System
Both the pyridine and pyrrolidine rings can undergo oxidative and reductive transformations.
Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. organic-chemistry.orgresearchgate.net This transformation typically requires a catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on carbon (Rh/C) under hydrogen pressure. organic-chemistry.orgsciencemadness.org The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting piperidine ring. A mixture of palladium and rhodium on carbon has been reported to be effective for the reduction of a substituted pyridine to a piperidine. google.com
Oxidation of the Pyrrolidine Ring: While less common, the pyrrolidine ring can be oxidized to a pyrroline (B1223166) or even a pyrrole, though this would require specific and potentially harsh oxidizing conditions.
| Transformation | Typical Reagents/Conditions | Product | Reference |
| Pyridine Reduction | H₂, Pd/C or PtO₂ | Piperidine derivative | sciencemadness.org |
| Pyridine Reduction | Ammonium formate, Pd/C | Piperidine derivative (from N-oxide) | organic-chemistry.org |
| Pyridine Reduction | RuCl₃·xH₂O, H₃N-BH₃ | Piperidine derivative | organic-chemistry.org |
This table highlights common methods for the reduction of the pyridine ring.
Comprehensive Functional Group Interconversions on the Molecular Scaffold
The various functional groups on the this compound scaffold allow for a wide range of interconversions. For example, if the methyl group is oxidized to a carboxylic acid, this new functional group can then be converted into esters, amides, or other carboxylic acid derivatives. Similarly, the pyrrolidine nitrogen, after acylation, can have the resulting amide bond hydrolyzed back to the secondary amine under acidic or basic conditions. libretexts.org
The synthesis of analogs often involves the coupling of a substituted pyridine with a pyrrolidine derivative. For example, palladium-catalyzed cross-coupling reactions can be used to form the C-C bond between the pyridine and pyrrolidine rings. researchgate.netchemrxiv.org
Elucidation of Reaction Mechanisms for Key Chemical Transformations
Electrophilic Aromatic Substitution on Pyridine: The mechanism of EAS on pyridine involves the attack of an electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex. youtube.com The attack at the 3-position is favored because the positive charge in the resulting sigma complex is delocalized over three carbon atoms, whereas attack at the 2- or 4-position leads to a resonance structure where the electron-deficient nitrogen atom bears a positive charge, which is highly unfavorable. quora.comyoutube.com
N-Alkylation and N-Acylation of the Pyrrolidine Nitrogen: The N-alkylation of the secondary amine of the pyrrolidine ring with an alkyl halide proceeds through a standard SN2 mechanism. ucalgary.ca The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. ucalgary.ca N-acylation with an acid chloride follows a nucleophilic acyl substitution mechanism. The nucleophilic nitrogen attacks the carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form the amide. libretexts.org
Computational and Theoretical Investigations of 2 Methyl 5 Pyrrolidin 3 Yl Pyridine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is employed to determine the electronic structure of molecules, from which a wide array of properties can be derived. For 2-Methyl-5-(pyrrolidin-3-yl)pyridine, DFT calculations are instrumental in understanding its three-dimensional arrangement and the distribution of its electrons.
Geometric Optimization and Conformational Landscape Analysis
The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a flexible molecule like this compound, which contains a non-planar pyrrolidine (B122466) ring, multiple low-energy conformations may exist. A conformational landscape analysis is therefore crucial to identify the various stable isomers and their relative energies.
These calculations are often performed using a functional such as B3LYP combined with a suitable basis set, for instance, 6-311++G(d,p). The results of such an analysis would reveal the preferred orientation of the pyrrolidine ring relative to the pyridine (B92270) ring and the puckering of the pyrrolidine ring itself. The identification of the global minimum energy structure is essential as it is the most likely conformation to be observed experimentally and is the basis for further computational property predictions.
Table 1: Theoretical Relative Energies of Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| 1 (Global Minimum) | 0.00 |
| 2 | 1.25 |
| 3 | 2.50 |
Note: The data in this table is illustrative and represents typical energy differences that might be expected between stable conformers of a molecule with this level of flexibility.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen of the pyrrolidine ring, reflecting their nucleophilic character. The LUMO, conversely, would likely be distributed over the pyridine ring, which can act as an electron acceptor. The HOMO-LUMO gap provides a quantitative measure of the energy required to excite an electron from the ground state, which is also relevant to the molecule's electronic absorption properties. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: This data is representative of values obtained for similar heterocyclic compounds and serves to illustrate the expected electronic properties.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. osti.govnih.gov It is invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. osti.gov
In the case of this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring, indicating its basicity and propensity to be protonated or to coordinate with metal ions. The nitrogen atom of the pyrrolidine ring would also exhibit a negative potential. Conversely, the hydrogen atoms attached to the rings would show positive potential.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.netresearchgate.net It is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. By calculating the energies of the electronic transitions from the ground state to various excited states, and the corresponding oscillator strengths, one can simulate the absorption spectrum. researchgate.netucsb.edu
For this compound, TD-DFT calculations would likely predict electronic transitions in the ultraviolet region. The primary transitions would be expected to involve the promotion of an electron from the HOMO to the LUMO (a π to π* transition within the pyridine ring), as well as other transitions involving molecular orbitals localized on both the pyridine and pyrrolidine moieties. The solvent environment can also be modeled to provide more accurate predictions of the absorption spectrum in solution. researchgate.net
Table 3: Predicted Electronic Transitions for this compound from TD-DFT
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 280 | 0.15 | HOMO → LUMO |
| S0 → S2 | 255 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 230 | 0.25 | HOMO → LUMO+1 |
Note: The values in this table are illustrative and represent typical results for UV-Vis spectral predictions of pyridine-containing compounds.
Quantum Chemical Descriptors for Predicting Reactivity and Stability
Beyond the HOMO-LUMO gap, a range of other quantum chemical descriptors can be calculated from the electronic structure to provide a more nuanced understanding of a molecule's reactivity and stability. researchgate.net These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net
Global and Local Chemical Hardness and Softness
Chemical hardness (η) and its inverse, chemical softness (S), are concepts derived from DFT that quantify the resistance of a molecule to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. These global descriptors provide a general measure of the molecule's stability.
Local softness can also be calculated to identify the most reactive sites within the molecule. These local descriptors pinpoint which atoms are more prone to donating or accepting electrons, complementing the information provided by the MEP map. For this compound, the nitrogen atoms would be expected to be the softest sites for electrophilic attack.
Table 4: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
| Electronegativity (χ) | 3.85 |
| Electrophilicity Index (ω) | 2.79 |
Note: This data is derived from the illustrative HOMO and LUMO energies in Table 2 and represents a typical profile for a stable organic molecule.
Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Analyses for Electron Density Distribution
To gain a deeper understanding of the chemical bonding and electron distribution within a molecule, computational chemists employ topological analyses of the electron density. The Localized Orbital Locator (LOL) and the Electron Localization Function (ELF) are two such powerful tools that provide a visual and quantitative description of electron pairing and localization. researchgate.netijasret.com
Electron Localization Function (ELF) analysis reveals regions in molecular space where there is a high probability of finding an electron pair. ijasret.com The ELF value ranges from 0 to 1. High ELF values (approaching 1) are typically found in the core of atoms, covalent bonds, and lone pair regions, indicating strong electron localization. This analysis is instrumental in classifying chemical bonds and identifying non-bonding electron pairs. ijasret.com
The Localized Orbital Locator (LOL) is another function used to map electron localization, which is based on the kinetic-energy density. researchgate.net Similar to ELF, LOL provides a clear picture of bonding and atomic shell structures. researchgate.net Regions with high LOL values correspond to areas where electrons are highly localized, such as in covalent bonds and lone pairs. Contour maps and relief maps generated from ELF and LOL calculations offer an intuitive visualization of the molecule's electronic structure. researchgate.netijasret.com These methods are essential for studying covalent interactions and understanding the nuances of chemical bonding beyond simple Lewis structures. araproceedings.com
Theoretical Studies on Reaction Mechanisms and Transition State Characterization
Theoretical studies, primarily using DFT, are indispensable for elucidating the mechanisms of chemical reactions. nih.gov For a molecule like this compound, computational investigations can map out potential reaction pathways, identify intermediates, and characterize the transition states that connect them.
A key aspect of these studies is the characterization of transition states . A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Locating and analyzing the geometry and energy of a transition state allows for the calculation of the activation energy, which is a critical factor in determining the reaction rate.
For example, in reactions involving related heterocyclic compounds like pyridines and pyrrolidines, computational studies have been used to:
Investigate the feasibility of different reaction pathways, such as those in cycloaddition reactions or C-H amination. acs.orgmdpi.com
Determine whether a reaction proceeds through a concerted or stepwise mechanism.
Analyze the influence of catalysts, ligands, and substituents on the reaction outcome and energy barriers. acs.org
Clarify the formation of by-products through competing reaction pathways. rsc.org
By modeling these complex processes, theoretical studies provide detailed mechanistic insights that are often difficult to obtain through experimental methods alone, thereby guiding the design of new synthetic routes and the optimization of reaction conditions. rsc.org
Advanced Spectroscopic and Analytical Characterization in Research of 2 Methyl 5 Pyrrolidin 3 Yl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Methyl-5-(pyrrolidin-3-yl)pyridine. Through various NMR experiments, a complete picture of the proton and carbon framework, as well as the electronic environment of the nitrogen atoms, can be assembled.
Detailed ¹H NMR and ¹³C NMR Chemical Shift Analysis
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For the pyridine (B92270) ring of a related compound, 2-amino-5-methylpyridine, proton signals appear at specific chemical shifts: δ 7.79 (d), 7.12 (d), and 6.32 (d) ppm. chemicalbook.com The methyl group protons on the pyridine ring typically resonate around δ 2.12 ppm. chemicalbook.com In the pyrrolidine (B122466) ring, the proton chemical shifts are influenced by their position relative to the nitrogen atom and the point of attachment to the pyridine ring.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the substituents and the solvent. researchgate.net For a simple pyridine, the carbon atoms resonate at approximately δ 150 (C2/C6), 124 (C3/C5), and 136 (C4) ppm. The methyl group carbon on the pyridine ring would have a characteristic upfield shift. In the pyrrolidine ring, the carbon atoms adjacent to the nitrogen typically appear in the range of δ 45-60 ppm, while the other carbons resonate at higher fields.
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H2/H6 | ~8.4 | ~150 |
| Pyridine-H3/H5 | ~7.4 | ~124 |
| Pyridine-H4 | ~7.8 | ~136 |
| Pyridine-CH₃ | ~2.5 | ~20 |
| Pyrrolidine-CH (α to N) | ~3.0-3.5 | ~50-60 |
| Pyrrolidine-CH₂ (β to N) | ~1.8-2.2 | ~25-35 |
| Pyrrolidine-CH (attachment) | ~3.5-4.0 | ~40-50 |
Note: These are approximate values and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring and within the pyrrolidine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl group would show a cross-peak with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for connecting the pyridine and pyrrolidine rings. For example, the protons on the pyrrolidine ring at the point of attachment would show correlations to the C5 carbon of the pyridine ring, and vice versa.
These 2D NMR experiments, used in concert, allow for a complete and confident assignment of all proton and carbon resonances in the molecule. researchgate.net
¹⁵N NMR Spectroscopy for Elucidating Nitrogen Environments
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the pyridine and pyrrolidine rings. The chemical shift of the pyridine nitrogen is sensitive to protonation and solvent effects. researchgate.net The pyrrolidine nitrogen, being a secondary amine, will have a distinct chemical shift compared to the sp²-hybridized pyridine nitrogen. This technique can be used to study intermolecular interactions and protonation states. nih.gov
Mass Spectrometry (MS, HRMS, GC-MS, LC-MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound.
MS and HRMS (High-Resolution Mass Spectrometry) : Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
GC-MS (Gas Chromatography-Mass Spectrometry) and LC-MS (Liquid Chromatography-Mass Spectrometry) : These hyphenated techniques are used to separate the compound from a mixture and then obtain its mass spectrum. LC-MS/MS, in particular, can be used for sensitive quantification and to study fragmentation patterns by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. nih.gov
Analysis of the fragmentation patterns in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the bond between the pyridine and pyrrolidine rings and fragmentation of the pyrrolidine ring itself.
Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. msu.edu For this compound, the IR spectrum would exhibit characteristic absorption bands:
N-H Stretch : A peak in the range of 3300-3500 cm⁻¹ corresponding to the N-H bond in the secondary amine of the pyrrolidine ring.
C-H Stretches : Aromatic C-H stretching vibrations from the pyridine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and pyrrolidine groups are found just below 3000 cm⁻¹.
C=C and C=N Stretches : Aromatic ring stretching vibrations for the pyridine ring are observed in the 1400-1600 cm⁻¹ region. researchgate.net
C-N Stretches : These vibrations for both the pyridine and pyrrolidine rings occur in the 1000-1350 cm⁻¹ region.
Interactive Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Pyrrolidine N-H | Stretch | 3300-3500 |
| Pyridine C-H | Stretch | >3000 |
| Methyl/Pyrrolidine C-H | Stretch | <3000 |
| Pyridine C=C, C=N | Stretch | 1400-1600 |
| C-N | Stretch | 1000-1350 |
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net A single-crystal X-ray diffraction study of this compound, if a suitable crystal can be grown, would provide precise bond lengths, bond angles, and torsional angles. mdpi.comnih.gov This information reveals the exact conformation of the molecule in the solid state, including the relative orientation of the pyridine and pyrrolidine rings. Furthermore, X-ray diffraction analysis elucidates the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, which govern the solid-state architecture. researchgate.net
Single Crystal X-ray Analysis and Intermolecular Interaction Characterization
Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique would reveal the conformation of the pyrrolidine ring and its orientation relative to the pyridine ring.
The analysis would provide key crystallographic parameters, which would be presented in a data table similar to the hypothetical one below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₄N₂ |
| Formula Weight | 162.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5432(5) |
| b (Å) | 10.1234(6) |
| c (Å) | 11.4567(7) |
| α (°) | 90 |
| β (°) | 105.123(2) |
| γ (°) | 90 |
| Volume (ų) | 955.4(1) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.128 |
Furthermore, the crystallographic data would allow for a detailed analysis of the intermolecular interactions that dictate the crystal packing. Hydrogen bonds, if present (e.g., involving the pyrrolidine N-H), and other non-covalent interactions such as π-π stacking between pyridine rings or C-H···π interactions would be identified and characterized in terms of their geometry and distances. These interactions are crucial for understanding the supramolecular assembly of the compound in the solid state.
Hirshfeld Surface Analysis for Intermolecular Contacts
To quantitatively and visually analyze the intermolecular interactions, Hirshfeld surface analysis would be employed. This computational method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is bounded by surfaces where the contribution of the electron density from the molecule itself is equal to the contribution from all other molecules.
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Contribution (%) |
| H···H | 45.5 |
| C···H/H···C | 28.2 |
| N···H/H···N | 22.8 |
| C···C | 2.5 |
| Other | 1.0 |
This analysis would provide a detailed picture of the molecular environment and the forces governing the crystal structure, complementing the findings from the single crystal X-ray analysis.
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would correspond to the excitation of electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy unoccupied orbitals (typically π* orbitals). The resulting spectrum, a plot of absorbance versus wavelength, would reveal the λmax values characteristic of the compound's chromophores—the pyridine ring and the pyrrolidine moiety.
Fluorescence spectroscopy provides information about the de-excitation of electronically excited molecules. After absorbing light, the molecule can relax to its ground state by emitting a photon. The fluorescence spectrum would show the intensity of emitted light as a function of wavelength. The difference between the absorption and emission maxima, known as the Stokes shift, provides insights into the structural and electronic changes that occur in the excited state.
The photophysical properties would be influenced by the solvent polarity, and studying these solvatochromic effects can provide further information about the nature of the electronic transitions and the dipole moments of the ground and excited states.
Table 3: Hypothetical Photophysical Data for this compound in Different Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| Hexane | 265 | 310 | 45 |
| Dichloromethane | 268 | 325 | 57 |
| Acetonitrile (B52724) | 270 | 335 | 65 |
| Methanol | 272 | 345 | 73 |
These spectroscopic investigations are fundamental to understanding the electronic structure and photophysical behavior of this compound, which is crucial for its potential applications in materials science and medicinal chemistry.
2 Methyl 5 Pyrrolidin 3 Yl Pyridine As a Synthetic Building Block and Precursor
Role in the Construction of Complex Heterocyclic Systems
The bifunctional nature of 2-methyl-5-(pyrrolidin-3-yl)pyridine makes it an adept precursor for the construction of fused and complex heterocyclic systems. The secondary amine of the pyrrolidine (B122466) ring can readily participate in condensation and cyclization reactions. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of new fused ring systems, such as pyrrolo[1,2-a]pyrazines or other bridged architectures.
Furthermore, the pyridine (B92270) ring can be activated towards cyclization. N-oxidation of the pyridine nitrogen enhances the reactivity of the ring, allowing it to participate in cycloaddition reactions. The methyl group on the pyridine ring also offers a handle for condensation reactions to build annulated systems. Pyridinium (B92312) ylides, formed from the quaternization of the pyridine nitrogen followed by deprotonation, are versatile intermediates for [3+2] cycloaddition reactions, enabling the synthesis of indolizine-type structures.
Precursor for the Synthesis of Diversely Substituted Pyridines and Pyrrolidines
This compound serves as a versatile scaffold for generating libraries of diversely substituted pyridines and pyrrolidines. The pyrrolidine nitrogen is a key site for modification, readily undergoing N-alkylation, N-acylation, N-arylation, and reductive amination to introduce a wide variety of substituents. These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, lipophilicity, and target binding affinity. nih.gov
The pyridine ring itself can also be functionalized. The pyridine nitrogen can be quaternized to form pyridinium salts. Additionally, electrophilic aromatic substitution on the pyridine ring, although often requiring harsh conditions due to the ring's electron-deficient nature, can be used to introduce substituents. Alternatively, metallation of the pyridine ring followed by reaction with electrophiles provides a milder route to substituted pyridines.
| Reaction Type | Reagents and Conditions | Resulting Structure |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkylpyrrolidine derivative |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) | N-Acylpyrrolidine derivative (amide) |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Substituted pyrrolidine derivative |
| Pyridine N-Oxidation | Oxidizing agent (e.g., m-CPBA) | Pyridine N-oxide derivative |
Strategic Intermediate in Multi-Step Organic Synthesis
In the context of multi-step organic synthesis, this compound is a valuable intermediate, particularly in the synthesis of pharmacologically active compounds. Its structure is a key component of certain nicotinic acetylcholine (B1216132) receptor (nAChR) modulators. For example, it serves as a crucial precursor for the synthesis of compounds structurally related to the smoking cessation aid, varenicline (B1221332). allfordrugs.comgoogle.com The synthesis of varenicline and its analogs often involves the construction of a complex polycyclic framework, where a pre-formed pyridine-pyrrolidine moiety can be strategically incorporated and subsequently elaborated.
The synthesis of such complex molecules often requires careful protection and deprotection strategies. The pyrrolidine nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions while other parts of the molecule are being modified. This protecting group can then be removed under specific conditions to allow for further functionalization of the pyrrolidine nitrogen at a later stage in the synthesis.
Strategies for Chemical Derivatization and Scaffold Modification
The derivatization of the this compound scaffold can be achieved through several strategic approaches to generate novel compounds with potentially enhanced biological activity.
Modification of the Pyrrolidine Ring:
N-Functionalization: As previously mentioned, the secondary amine is the most common site for derivatization, allowing for the introduction of a wide range of functional groups. google.com
Ring Substitution: While less common, derivatization of the carbon framework of the pyrrolidine ring can be achieved, for instance, through metallation followed by quenching with an electrophile, although this often requires specific directing groups.
Modification of the Pyridine Ring:
Substitution: The pyridine ring can undergo electrophilic substitution, though it is generally less reactive than benzene. Nucleophilic aromatic substitution is also possible, particularly if a leaving group is present on the ring.
Methyl Group Functionalization: The methyl group can be functionalized. For example, it can be oxidized to a carboxylic acid or halogenated to provide a handle for further coupling reactions.
These derivatization strategies allow for a systematic exploration of the chemical space around the core scaffold, which is a key process in drug discovery and development. lifechemicals.com
Coordination Chemistry and Ligand Applications of 2 Methyl 5 Pyrrolidin 3 Yl Pyridine Analogues
Investigation of Metal-Ligand Interactions with Transition Metals
The interaction between pyrrolidinylpyridine-type ligands and transition metals is a cornerstone of their chemistry. The pyridine (B92270) nitrogen and the pyrrolidine (B122466) nitrogen atoms provide two potential coordination sites, allowing these molecules to act as versatile ligands. The specific nature of the metal-ligand interaction is influenced by several factors, including the steric and electronic properties of the ligand, the nature of the metal ion, and the reaction conditions. wikipedia.orgfrontiersin.org
Studies have shown that pyridinyl-pyrrolidine ligands can coordinate to a variety of transition metals, including palladium(II), copper(II), nickel(II), and zinc(II). nih.govasianpubs.orgnih.govresearchgate.net The coordination can result in the formation of mononuclear or polynuclear complexes, with the ligand adopting different coordination modes. For instance, in some complexes, the ligand acts as a bidentate N,N'-donor, chelating to the metal center through both the pyridine and pyrrolidine nitrogen atoms. In other cases, only one of the nitrogen atoms participates in the coordination, leading to monodentate binding. jscimedcentral.com
The substituents on both the pyridine and pyrrolidine rings play a crucial role in modulating the ligand's properties. For example, the presence of a methyl group on the pyridine ring, as in the titular compound, can influence the ligand's basicity and steric profile, thereby affecting the stability and geometry of the resulting metal complex. wikipedia.org The stereochemistry of the pyrrolidine ring is another important factor, particularly in the context of asymmetric catalysis.
The interaction of these ligands with metal ions can be investigated using various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction. These methods provide valuable insights into the coordination environment of the metal ion and the conformation of the ligand upon complexation. asianpubs.orgresearchgate.net
Synthesis of Coordination Compounds and Polymeric Structures
The synthesis of coordination compounds and polymeric structures based on pyrrolidinylpyridine analogues is an active area of research. A common synthetic strategy involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. asianpubs.orgnih.gov The choice of solvent, temperature, and stoichiometry can have a significant impact on the final product. globethesis.com
For example, the reaction of a pyrrolidinylpyridine ligand with a nickel(II) salt can lead to the formation of a dimeric complex with a distorted octahedral geometry. asianpubs.orgasianpubs.org Similarly, the use of copper(II) or zinc(II) salts can result in the formation of coordination polymers with one-, two-, or three-dimensional structures. researchgate.netresearchgate.netpolyu.edu.hk These polymeric structures are often held together by bridging ligands or through intermolecular interactions such as hydrogen bonding. researchgate.net
The modular nature of these ligands allows for the systematic variation of their structure, which in turn enables the fine-tuning of the properties of the resulting coordination compounds. nih.gov By introducing different functional groups on the pyridine or pyrrolidine rings, it is possible to control the dimensionality and topology of the resulting coordination polymers. researchgate.net
| Metal Ion | Ligand Type | Resulting Structure | Reference(s) |
| Nickel(II) | Pyridine derivatives | Dimeric complex, distorted octahedral geometry | asianpubs.orgasianpubs.org |
| Copper(II) | Pyrrolidinylpyridine analogues | 1D, 2D, or 3D coordination polymers | researchgate.net |
| Zinc(II) | Pyrrolidinylpyridine analogues | 1D, 2D, or 3D coordination polymers | researchgate.netpolyu.edu.hk |
| Cobalt(II) | Pyridine-carboxylate | 3D network | researchgate.net |
Catalytic Applications of Metal Complexes Incorporating Pyrrolidinylpyridine Ligands
Metal complexes incorporating pyrrolidinylpyridine ligands have shown significant promise in various catalytic applications. The combination of a chiral pyrrolidine moiety and a coordinating pyridine ring makes these ligands particularly well-suited for asymmetric catalysis. unimi.itunimi.it
Palladium complexes of pyridinyl-pyrrolidine ligands have been successfully employed as catalysts in a range of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.govmdpi.com These reactions are of fundamental importance in organic synthesis for the formation of carbon-carbon bonds. The catalytic activity of these complexes is influenced by factors such as the nature of the substituents on the ligand and the reaction conditions. nih.gov
Furthermore, iron complexes of pyridine-containing macrocycles have been investigated as catalysts for oxidation reactions. unimi.it The robust nature of these ligands, coupled with their ability to stabilize high-valent metal centers, makes them suitable for use in challenging catalytic transformations. The introduction of a pyridine moiety into a macrocyclic framework can enhance the catalytic performance by increasing the rigidity of the ligand and influencing the electronic properties of the metal center. unimi.it
The catalytic efficiency of these complexes is often linked to the specific coordination environment of the metal ion and the electronic properties of the ligand. For instance, in some palladium-catalyzed reactions, the hemilabile nature of the pyridinyl-pyrrolidine ligand plays a crucial role in the catalytic cycle. rsc.org The ability of the pyridine nitrogen to reversibly coordinate to the metal center can facilitate key steps in the catalytic process.
Formation of Supramolecular Architectures through Self-Assembly
The ability of pyrrolidinylpyridine analogues to form well-defined supramolecular architectures through self-assembly is a fascinating aspect of their chemistry. nih.gov The presence of hydrogen bond donors and acceptors in the ligand structure, as well as the directional nature of the metal-ligand coordination bonds, provides the driving force for the formation of these complex assemblies. nih.gov
The self-assembly of copper(II) complexes with chiral pyrrolidinylpyridine ligands can lead to the formation of one-, two-, and three-dimensional supramolecular arrays. nih.govrsc.org These structures are often stabilized by a network of hydrogen bonds involving the pyrrolidine N-H group, coordinated water molecules, and counter-ions. The specific architecture of the resulting assembly can be influenced by the choice of the metal ion, the counter-ion, and the solvent. rsc.orgresearchgate.net
The use of ligands with specific geometric constraints can lead to the formation of discrete molecular assemblies, such as cages and macrocycles. nih.govfrontiersin.orgresearchgate.net These structures are of interest for their potential applications in host-guest chemistry, molecular recognition, and catalysis. The rational design of ligands with appropriate functionalities is key to controlling the outcome of the self-assembly process. nih.gov
Electronic and Photophysical Properties of Coordination Complexes
The coordination of pyrrolidinylpyridine analogues to metal ions can lead to complexes with interesting electronic and photophysical properties. elsevierpure.comfigshare.com The electronic properties of these complexes are determined by the interplay between the metal d-orbitals and the ligand-based molecular orbitals. frontiersin.orgresearchgate.net
Complexes of these ligands with d10 metal ions such as zinc(II) are often luminescent. researchgate.netresearchgate.net The emission properties of these complexes can be tuned by modifying the structure of the ligand. For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring can shift the emission wavelength. researchgate.net The luminescence of these compounds makes them promising candidates for applications in sensing and optoelectronics. figshare.com
Ruthenium complexes of ligands containing a 4-(1H-1-pyrrolyl)pyridine moiety have also been studied for their electronic and photophysical properties. researchgate.net These complexes exhibit metal-to-ligand charge transfer (MLCT) transitions, which are responsible for their characteristic absorption and emission spectra. The energy of these transitions can be modulated by the substituents on the ligand.
Chemical Synthesis and Properties of Derivatives and Analogues of 2 Methyl 5 Pyrrolidin 3 Yl Pyridine
Synthesis of Pyrrolidinylpyridine Isomers and Regioisomers
The synthesis of isomers and regioisomers of pyrrolidinylpyridines involves diverse chemical strategies that allow for precise control over the final molecular architecture. These methods range from multi-step sequences starting with functionalized pyridine (B92270) precursors to catalytic cross-coupling reactions.
One common approach involves the construction of the pyrrolidine (B122466) ring onto a pre-existing pyridine scaffold. For instance, the synthesis of 5-methyl-3-(2-pyrrolidinyl)pyridine can be achieved from 2-(5-Methyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester, which serves as a key intermediate. chemicalbook.com The removal of the tert-butoxycarbonyl (BOC) protecting group yields the final product. This strategy allows for the introduction of various substituents on either ring by selecting the appropriate starting materials.
Palladium-catalyzed reactions have also emerged as powerful tools for creating these structures. A notable method is the hydroarylation of pyrrolines, which can produce 3-aryl pyrrolidines. nih.gov This process demonstrates broad substrate scope and can be adapted to synthesize pyrrolidinylpyridine derivatives directly from readily available precursors. nih.gov
Furthermore, ring contraction strategies offer an innovative route to pyrrolidine derivatives from abundant pyridine starting materials. A photo-promoted ring contraction of pyridines using silylborane can produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which are valuable synthons for further functionalization. osaka-u.ac.jpnih.govresearchgate.net This skeletal editing approach is promising for accessing novel pyrrolidine structures that are otherwise difficult to obtain. osaka-u.ac.jpnih.govresearchgate.net
The synthesis of complex isomeric structures, such as those found in pyridine-based leuco-triarylmethane (LTAM) dyes, highlights the stereochemical challenges and possibilities. The reaction conditions can lead to the stereoselective formation of specific isomers, such as the EE isomer for a 4-pyridinyl compound versus the ZE isomer for a 3-pyridinyl compound, demonstrating how the position of the nitrogen atom in the pyridine ring can direct the stereochemical outcome. nih.gov
Below is a table summarizing key synthetic approaches to pyrrolidinylpyridine isomers.
Table 1: Synthetic Strategies for Pyrrolidinylpyridine Isomers
| Strategy | Key Reactants/Reagents | Intermediate/Product Type | Reference(s) |
|---|---|---|---|
| Protecting Group Chemistry | BOC-protected pyrrolidinylpyridine | Deprotection to yield the final amine | chemicalbook.com |
| Palladium-Catalyzed Hydroarylation | N-alkyl pyrrolines, aryl halides | 3-Aryl pyrrolidines | nih.gov |
| Photo-promoted Ring Contraction | Pyridines, silylborane | 2-Azabicyclo[3.1.0]hex-3-ene derivatives | osaka-u.ac.jpnih.gov |
| [3+2] Cycloaddition | Nitropyridines, N-methyl azomethine ylide | Pyrrolines condensed with a pyridine ring | mdpi.com |
Systematic Study of Substitution Pattern Variations on the Pyridine Ring
Varying the substitution pattern on the pyridine ring of 2-methyl-5-(pyrrolidin-3-yl)pyridine analogues is a key strategy for modulating their chemical properties. Systematic studies have explored the impact of introducing different functional groups at various positions on the pyridine moiety.
Research into analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine has shown that introducing bulky substituents, such as phenyl, substituted phenyl, or heteroaryl groups, at the C5 position of the pyridine ring significantly influences their binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov Similarly, a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues were developed where modifications to the pyridine ring were crucial for achieving high-affinity ligands. nih.gov
The synthesis of multi-substituted pyridines often employs condensation reactions. For example, the acid-catalyzed condensation of o-aminobenzophenones with aromatic acetyl derivatives is a method used to prepare substituted 2-pyridyl-4-phenylquinolines, demonstrating a route to highly decorated pyridine systems. mdpi.com Another approach involves the reaction of ylidenemalononitriles to form multi-substituted pyridines under mild, solvent-free conditions. rsc.org
The electronic nature of substituents also plays a critical role. Studies on 2-methyl-3-nitropyridines show that the presence of nitro groups activates the pyridine ring for nucleophilic substitution, allowing for reactions with thiolate anions to yield substitution products. mdpi.com The regioselectivity of these reactions is influenced by both the electronic effects of the existing substituents and the steric effects of the incoming nucleophile. mdpi.com In a series of potent TRPV1 antagonists, isosteres of a 6-trifluoromethyl group, including methyl, difluoromethyl, and cyclopropyl (B3062369) groups, were investigated. The results indicated that the lipophilicity of the substituent at the 6-position was more critical for potent antagonism than its electronic effect, likely due to hydrophobic interactions with the target protein. nih.gov
The following table details examples of substitutions on the pyridine ring and their observed effects.
Table 2: Examples of Pyridine Ring Substitutions and Their Impact
| Base Scaffold | Position of Substitution | Substituent(s) | Observed Impact/Application | Reference(s) |
|---|---|---|---|---|
| 3-(2-(pyrrolidinyl)methoxy)pyridine | C5 | Phenyl, substituted phenyl, heteroaryl | Modulation of nAChR binding affinity | nih.gov |
| 2-chloro-5-((pyrrolidinyl)methoxy)pyridine | C3 | 2-(4-pyridinyl)vinyl | High-affinity nAChR ligands | nih.gov |
| 2-Methyl-3,5-dinitropyridine | C3 or C5 | Thiolates (e.g., BnS-) | Nucleophilic aromatic substitution | mdpi.com |
Modifications of the Pyrrolidine Ring, including N-alkylation and Ring Expansion/Contraction
Modifications to the pyrrolidine ring, such as N-alkylation and altering the ring size, are fundamental strategies for creating analogues of this compound with tailored properties.
N-Alkylation is a common modification of the pyrrolidine nitrogen. A direct method for the synthesis of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (B1139683) involves the N-methylation of 2-methyl-5-(pyrrolidin-2-yl)pyridine (B22502). This transformation can be achieved by reacting the secondary amine with a methylating agent, such as formaldehyde (B43269) or paraformaldehyde, in an alcohol solvent. google.compatsnap.com More broadly, N-alkylation of pyridine-containing ligands can be accomplished with various organometallic reagents, including those based on lithium, magnesium, and zinc, although these reactions can sometimes lead to a mixture of products or subsequent rearrangements. nih.govresearchgate.net The choice of reagent and reaction conditions is critical for achieving selective N-alkylation over other potential reaction pathways like deprotonation. nih.gov
Ring Expansion and Contraction represent more profound structural modifications.
Ring Contraction: A novel and powerful method for synthesizing pyrrolidine rings involves the photo-promoted ring contraction of pyridines. nih.govresearchgate.net This process, which utilizes a silylborane reagent, converts the six-membered pyridine ring into a five-membered pyrrolidine skeleton, often forming a bicyclic intermediate that serves as a versatile building block for further derivatization. osaka-u.ac.jpnih.gov This skeletal editing strategy provides access to functionalized pyrrolidines from readily available starting materials. nih.gov
Ring Expansion: While less common, the synthesis of analogues with expanded rings, such as piperidine (B6355638), is also explored. For example, (R)-2-Methyl-5-(piperidin-3-yl)pyridine is an analogue where the pyrrolidine ring has been expanded to a six-membered piperidine ring. bldpharm.com The synthesis of such compounds typically requires starting with piperidine-based precursors or employing ring-expansion methodologies.
These modifications are summarized in the table below.
Table 3: Modifications of the Pyrrolidine Ring
| Modification Type | Method/Reagents | Starting Material Example | Product Example | Reference(s) |
|---|---|---|---|---|
| N-Methylation | Formaldehyde/Paraformaldehyde | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine | google.compatsnap.com |
| N-Alkylation (General) | Organolithium/Grignard reagents | 2,6-bis(imino)pyridine | N-alkylated pyridine complex | nih.govresearchgate.net |
| Ring Contraction | Photo-irradiation, Silylborane | Pyridine | Pyrrolidine derivative | osaka-u.ac.jpnih.gov |
| Ring Expansion | (Not detailed) | Pyrrolidine-based precursor | 2-Methyl-5-(piperidin-3-yl)pyridine | bldpharm.com |
Incorporation into Fused Heterocyclic Systems
Incorporating the pyrrolidinylpyridine scaffold into fused heterocyclic systems generates complex, rigid molecules with unique three-dimensional structures. These polycyclic compounds are of interest for their potential applications in materials science and medicinal chemistry. bohrium.com
A primary strategy for constructing fused pyrrolidine rings is the 1,3-dipolar cycloaddition reaction. mdpi.com Azomethine ylides, often generated in situ, can react with dipolarophiles such as substituted pyridines to form fused pyrrolidine or pyrroline (B1223166) rings. For example, the reaction of N-methyl azomethine ylide with 2-substituted 3,5-dinitropyridines leads to the formation of pyrrolidine rings fused to the pyridine core. mdpi.com The success and rate of this [3+2] cycloaddition process are highly dependent on the electronic nature of the substituents on the pyridine ring, with electron-withdrawing groups being necessary to facilitate the reaction. mdpi.com
Other synthetic strategies for creating pyrido-fused heterocycles include intramolecular cyclization and condensation reactions. For instance, a series of pyridofuro[2,3-b]pyridine derivatives have been synthesized starting from a functionalized 2-oxo-pyridine. This involves an initial alkylation followed by a Thrope-Ziegler cyclization to form the fused furo-pyridine system. researchgate.net Such multi-step sequences allow for the assembly of diverse fused systems by varying the cyclization precursors and reaction conditions. researchgate.net
The resulting fused systems can range from simple bicyclic structures to more complex polycyclic architectures. These rigid frameworks are valuable for probing structure-activity relationships, as they lock the relative orientation of the pyridine and pyrrolidine moieties.
Table 4: Methods for Synthesizing Fused Pyrrolidinylpyridine Systems
| Synthetic Method | Key Reaction | Reactants | Resulting Fused System | Reference(s) |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | [3+2] Cycloaddition | Nitropyridine, Azomethine ylide | Pyrrolo[3,4-c]pyridine core | mdpi.commdpi.com |
| Intramolecular Cyclization | Thrope-Ziegler Cyclization | N-alkylated oxo-pyridine | Furo[2,3-b]pyridine | researchgate.net |
| Sequential Annulation | Rh-catalyzed [4+1+1] annulation | (Not specified for pyrrolidine) | Highly fused aziridines (related N-heterocycles) | mdpi.com |
Synthesis of Chiral Analogues and Investigation of Stereochemical Control
The synthesis of chiral analogues of this compound is crucial, as the stereochemistry of the pyrrolidine ring often dictates biological activity. Research in this area focuses on enantioselective and diastereoselective methods to control the configuration of stereocenters.
A major approach to stereochemical control is the use of chiral starting materials. Proline and its derivatives, such as 4-hydroxyproline, are common chiral pool starting materials for the synthesis of optically pure pyrrolidine-containing compounds. mdpi.com For instance, a scalable process for preparing chiral pyrrolidin-2-yl-methanol derivatives starts from S-proline, proceeding through a chiral benzoyl pyrrolidine intermediate. google.com The reduction of this intermediate can yield the desired chiral alcohol, which is a versatile building block. google.com
Catalytic asymmetric synthesis provides another powerful route. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for accessing a wide variety of stereochemical patterns in enantiomerically enriched pyrrolidines. rsc.org By choosing the appropriate catalyst and reaction conditions, it is possible to produce different stereoisomers from the same starting materials. rsc.org Similarly, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can be used to produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. nih.gov
The importance of stereochemistry is highlighted in the development of ligands for specific biological targets, where rigidifying the structure and introducing chiral centers can improve selectivity. nih.gov The enantioselective synthesis of complex natural products containing a substituted pyridine fused to a carbocyclic skeleton, such as (-)-guaipyridine, further showcases the advanced strategies used to achieve precise stereochemical control. rsc.org
Table 5: Strategies for Stereochemical Control in Pyrrolidinylpyridine Synthesis
| Strategy | Description | Example Application | Reference(s) |
|---|---|---|---|
| Chiral Pool Synthesis | Use of naturally occurring chiral molecules like L-proline as starting materials. | Synthesis of chiral pyrrolidin-2-yl-methanol derivatives. | mdpi.comgoogle.com |
| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in a reaction. | Asymmetric 1,3-dipolar cycloaddition of azomethine ylides. | rsc.org |
| Diastereoselective Reduction | Reduction of a prochiral center directed by an existing stereocenter. | Catalytic hydrogenation of substituted pyrroles. | nih.gov |
| Substituent-Directed Control | Introduction of atoms (e.g., fluorine) to enforce a specific ring conformation. | Conformational control in fluorinated pyrrolidines. | beilstein-journals.org |
Future Directions and Emerging Research Avenues for 2 Methyl 5 Pyrrolidin 3 Yl Pyridine
Development of Novel and Environmentally Sustainable Synthetic Routes
Future research will likely focus on developing efficient and environmentally benign methods for the synthesis of 2-Methyl-5-(pyrrolidin-3-yl)pyridine. Traditional multi-step syntheses of complex heterocyclic compounds are often resource-intensive and generate significant waste. Modern synthetic strategies aim to overcome these limitations through principles of green chemistry. mdpi.com
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the target compound in a single step can dramatically improve efficiency and atom economy. researchgate.net Research into MCRs for constructing substituted pyrrolidines and pyridines is an active field, and developing a specific MCR for this target would be a significant advancement. tandfonline.compharmtech.com
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and reduce the need for harsh solvents and high temperatures, aligning with green chemistry principles. mdpi.comnih.gov
Novel Cycloaddition Strategies: The development of methods like photo-promoted ring contraction of pyridines to afford pyrrolidine (B122466) derivatives presents an innovative pathway that could be adapted for this scaffold. nih.gov
Catalytic C-H Functionalization: Direct functionalization of C-H bonds on pre-formed pyridine (B92270) or pyrrolidine rings offers a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Table 1: Comparison of Green Synthesis Methodologies Applicable to Heterocycles
| Methodology | Principle | Potential Advantages for Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid, uniform heating. | Reduced reaction times, increased yields, cleaner reactions. | nih.gov |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single operation. | High atom economy, reduced waste, operational simplicity. | researchgate.net |
| Ultrasound-Promoted Reactions | Utilizes acoustic cavitation to enhance chemical reactivity. | Improved yields, shorter reaction times, applicable in green solvents. | mdpi.com |
| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, scalability, and process control. | organic-chemistry.org |
Exploration of Advanced Catalytic Systems Utilizing the Compound as a Ligand
The structural framework of this compound, featuring two nitrogen atoms in different chemical environments, makes it a promising candidate for a bidentate ligand in asymmetric catalysis. Chiral ligands containing pyridine and other nitrogen heterocycles are crucial for synthesizing enantiomerically pure compounds, which is vital in the pharmaceutical industry. nih.govhkbu.edu.hk
Future research should investigate the potential of this compound as a ligand in various transition-metal-catalyzed reactions. By introducing chirality at the 3-position of the pyrrolidine ring, it could serve as a valuable chiral ligand. Key research avenues include:
Synthesis of Metal Complexes: Preparing and characterizing coordination complexes with various transition metals (e.g., Palladium, Rhodium, Iridium, Copper) to understand the compound's coordination chemistry.
Asymmetric Catalysis: Employing chiral versions of the compound as ligands in reactions such as asymmetric hydrogenations, C-C bond formations, and hydrosilylations. The performance of these new ligand-metal systems could be benchmarked against established catalysts like those derived from Pyridine-Oxazolines (PyOX) or Bipyridines. rsc.orgresearchgate.net
Ligand Tuning: Systematically modifying the substituents on both the pyridine and pyrrolidine rings to fine-tune the steric and electronic properties of the ligand, thereby optimizing catalytic activity and enantioselectivity.
Integration with Flow Chemistry and Automated Synthetic Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. organic-chemistry.orgtechnologynetworks.com For a molecule like this compound, which may be a building block for active pharmaceutical ingredients (APIs), developing a robust flow synthesis is a critical step toward industrial applicability. africacommons.net
Future work should focus on:
Developing Continuous Flow Protocols: Translating optimized batch synthesis conditions into a continuous flow process. This involves selecting appropriate reactors (e.g., packed-bed, microreactors), solvents, and catalysts that are stable and efficient under flow conditions. organic-chemistry.orgmdpi.com
Automated Synthesis and Optimization: Utilizing automated platforms to rapidly screen reaction conditions (temperature, pressure, catalyst loading, residence time) to identify optimal synthetic parameters. researchgate.net This high-throughput approach can significantly accelerate the development timeline.
Advanced Theoretical Modeling for Structure-Reactivity and Structure-Property Relationships
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental design. ias.ac.innih.gov For this compound, theoretical modeling can provide profound insights into its behavior and potential applications.
Emerging research should leverage computational tools to:
Conformational Analysis: Determine the most stable three-dimensional structures and conformational preferences of the molecule, which is crucial for understanding its interaction with biological targets or its role as a ligand. sid.ir
Predicting Reactivity and Properties: Calculate electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and nucleophilicity. researcher.lifenih.gov These calculations can predict the most reactive sites on the molecule and guide the design of new synthetic transformations.
Structure-Activity Relationship (SAR) Studies: In a medicinal chemistry context, computational docking and molecular dynamics simulations can be used to model the interaction of this compound and its derivatives with specific protein targets. nih.govnih.gov This in silico approach helps in prioritizing which derivatives to synthesize and test, making the drug discovery process more efficient. nih.govnih.gov
Table 2: Theoretical Methods for Characterizing Pyridine-Pyrrolidine Scaffolds
| Computational Method | Predicted Properties | Application in Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, HOMO-LUMO energies, reaction energetics. | Guiding synthesis, predicting reactivity, and understanding electronic properties. | ias.ac.inresearchgate.net |
| Molecular Docking | Binding affinity and orientation of a ligand within a protein active site. | Virtual screening and lead optimization in drug discovery. | nih.gov |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption spectra. | Investigating photochemical properties and designing chromophores. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Predicting the activity of new analogues and guiding SAR studies. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-5-(pyrrolidin-3-yl)pyridine, and what are their key reaction conditions?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyridine functionalization and pyrrolidine coupling. For example, diastereoselective methods using intermediates like dimethyl 3-aryl(pyridyl)glutamate hydrochlorides (neutralization under controlled pH) have been reported, yielding stereochemically defined products . Alternative routes may involve chlorination of pyridine derivatives (e.g., using phthalyl chloride as a chlorinating agent) followed by nucleophilic substitution with pyrrolidine precursors . Key parameters include solvent choice (e.g., dichloromethane), temperature control, and catalyst selection (e.g., triethylamine).
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify proton environments and carbon frameworks, with characteristic shifts for pyridine (δ 7–9 ppm) and pyrrolidine (δ 1.5–3.5 ppm) moieties .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and bond lengths/angles. Data collection requires high-resolution single crystals, often grown via slow evaporation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens include:
- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin receptors like 5-HT, given structural analogs in pyridine-pyrrolidine hybrids ).
- Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK-293) to assess baseline toxicity.
- Enzyme Inhibition Tests : Kinase or protease inhibition assays using fluorogenic substrates.
Advanced Research Questions
Q. How can diastereoselective synthesis be optimized for pyrrolidine-pyridine hybrids?
- Methodological Answer : Diastereoselectivity is enhanced via:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., L-proline derivatives) to induce stereochemistry.
- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Pd) in cross-coupling reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states. Monitoring via chiral HPLC ensures enantiomeric excess (>95%).
Q. What computational strategies predict the pharmacokinetic and pharmacodynamic properties of this compound?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., 5-HT receptor homology models) .
- QSAR Modeling : Regression analysis correlates structural descriptors (e.g., logP, polar surface area) with bioavailability.
- ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity.
Q. How do structural modifications (e.g., fluorination) impact the compound’s stability and bioactivity?
- Methodological Answer :
- Fluorine Scanning : Introduce F-atoms at strategic positions (e.g., pyridine ring) to enhance metabolic stability and binding affinity. Synthesize analogs via Pd-catalyzed C–F coupling .
- Accelerated Stability Studies : Expose derivatives to stress conditions (pH 1–13, UV light) and monitor degradation via HPLC.
Q. What techniques resolve contradictions in spectroscopic data (e.g., ambiguous NOESY correlations)?
- Methodological Answer :
- Dynamic NMR : Variable-temperature NMR clarifies conformational exchange in pyrrolidine rings.
- DFT Calculations : Gaussian software predicts lowest-energy conformers and matches theoretical/experimental spectra .
- 2D NMR : HSQC and HMBC resolve connectivity ambiguities.
Methodological Notes
- Crystallography : Use SHELXL for refinement; prioritize synchrotron data for small-molecule crystals .
- Safety : Follow OSHA guidelines for handling pyridine derivatives (e.g., avoid dust inhalation; use fume hoods) .
- Data Reproducibility : Cross-validate synthetic yields and spectral data with independent replicates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
